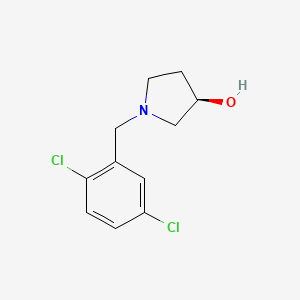

(R)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYBXDRTKRBKZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol

Retrosynthetic Strategies and Key Disconnections for the Pyrrolidine (B122466) Framework

A logical retrosynthetic analysis of (R)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol reveals two primary disconnections. The most straightforward approach involves disconnecting the C-N bond of the tertiary amine. This simplifies the target molecule into two key synthons: the chiral core, (R)-pyrrolidin-3-ol, and a suitable electrophile, 2,5-dichlorobenzyl halide (e.g., bromide or chloride). This strategy places the synthetic challenge squarely on the efficient and stereochemically pure preparation of the (R)-pyrrolidin-3-ol intermediate.

Identification of Chiral Precursors and Starting Materials

The synthesis of the chiral pyrrolidine core often leverages the "chiral pool," utilizing readily available and enantiomerically pure natural products as starting materials. nih.govmdpi.com This approach inherently installs the desired stereochemistry, which is then carried through the synthetic sequence.

Key chiral precursors applicable to the synthesis of the (R)-pyrrolidin-3-ol framework include:

(R)-Malic Acid: This C4 dicarboxylic acid can be converted into precursors like 4-amino-(R)-2-hydroxybutyric acid. Subsequent intramolecular cyclization and reduction can yield the desired (R)-pyrrolidin-3-ol. google.com

Amino Acids: L-proline and 4-hydroxy-L-proline are common starting materials for various pyrrolidine derivatives. nih.govresearchgate.net While these possess the (S)-configuration at C2, strategic manipulations can be employed to access other stereoisomers or derivatives.

Carbohydrates: Sugars provide a rich source of stereocenters and can be chemically modified to form functionalized acyclic precursors suitable for cyclization into chiral pyrrolidines. nih.gov

Enantioselective Approaches to the (R)-Configuration

Achieving the specific (R)-configuration at the C3 alcohol is the central challenge in synthesizing the target molecule. Modern synthetic chemistry offers several powerful platforms to achieve this goal with high fidelity.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis provides an elegant and atom-economical method for establishing stereocenters. Organocatalysis, in particular, has emerged as a powerful tool for constructing chiral pyrrolidine frameworks. mdpi.com For instance, proline-derived organocatalysts can facilitate asymmetric aldol (B89426) reactions between aldehydes and ketones. nih.gov The resulting chiral 1,3-keto alcohol can then undergo further transformations, including reductive amination and cyclization, to form the desired substituted pyrrolidinol.

Another approach is the catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a pyrroline (B1223166) derivative. Transition metal complexes featuring chiral ligands can effectively reduce the double bond with high enantioselectivity, establishing the stereocenters within the pyrrolidine ring.

| Catalytic Method | Precursor Type | Key Transformation | Typical Catalyst/Ligand |

| Organocatalytic Aldol Reaction | Aldehyde + Ketone | C-C bond formation | Proline derivatives, Diarylprolinol silyl (B83357) ethers |

| Asymmetric Hydrogenation | N-Protected Pyrroline | C=C bond reduction | Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands |

| Reductive Amination | 1,4-Diketone | Imine formation and reduction | Iridium complexes with chiral diamine ligands |

This table presents general catalytic methodologies applicable to the synthesis of chiral pyrrolidine frameworks.

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered.

For the synthesis of a pyrrolidine framework, an auxiliary could be attached to an acyclic precursor to direct a diastereoselective Michael addition or an alkylation reaction. For example, an α,β-unsaturated ester attached to an Evans oxazolidinone auxiliary could react with a nitrogen-containing nucleophile. The facial selectivity of the addition would be controlled by the auxiliary, leading to a product with high diastereomeric excess. Subsequent transformations, including reduction, cyclization, and removal of the auxiliary, would yield the enantiomerically enriched pyrrolidine.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic methods combine the selectivity of biological catalysts (enzymes) with the practicality of traditional organic synthesis. A highly effective chemoenzymatic strategy for obtaining enantiomerically pure compounds like this compound is through the kinetic resolution of a racemic mixture.

In this approach, a racemic mixture of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol (B3229616) is treated with an enzyme, typically a lipase, in the presence of an acyl donor (e.g., vinyl acetate). The enzyme selectively catalyzes the acylation of one enantiomer (for example, the (S)-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically pure (R)-alcohol from the newly formed (S)-ester. Research has demonstrated the feasibility of this approach for N-benzyl-3-pyrrolidinols using lipases from sources such as Aspergillus Oryzae. tandfonline.com

| Parameter | Description |

| Substrate | Racemic 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol |

| Enzyme Class | Lipase (e.g., from Aspergillus Oryzae) |

| Acyl Donor | Vinyl Acetate (B1210297), Isopropenyl Acetate |

| Solvent | Aprotic organic solvent (e.g., Toluene, Hexane) |

| Products | This compound (unreacted) |

| (S)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-yl acetate (esterified) |

This table outlines a typical enzymatic kinetic resolution for the preparation of the target compound.

This method is advantageous due to the high selectivity of enzymes, mild reaction conditions, and the potential for achieving very high enantiomeric excess (>99% e.e.).

Diastereoselective Syntheses of this compound

Diastereoselective synthesis is a powerful technique to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. For the synthesis of this compound, which contains two stereocenters, controlling the relative stereochemistry is paramount. This can be achieved through either substrate-controlled or reagent-controlled methods.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the inherent chirality of the starting material dictates the stereochemical course of the reaction. A common strategy involves the use of a chiral precursor that directs the formation of the new stereocenter. For the synthesis of the target molecule, a plausible substrate-controlled approach would involve the diastereoselective reduction of a prochiral ketone, N-(2,5-dichlorobenzyl)-pyrrolidin-3-one. The stereochemical bias can be introduced by a chiral substituent already present on the pyrrolidine ring, which sterically hinders one face of the carbonyl group, directing the attack of a reducing agent to the opposite face.

Another substrate-directed approach could involve the cyclization of a chiral acyclic precursor. For instance, a chiral amino alcohol derivative can be cyclized to form the pyrrolidine ring, where the stereochemistry of the starting material influences the stereochemistry of the newly formed ring. While specific examples for the direct synthesis of this compound via this method are not abundant in publicly available literature, the synthesis of analogous chiral 1-benzyl-3-hydroxypyrrolidines has been reported, suggesting the feasibility of this approach. researchgate.net

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection relies on the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of the reaction, often on a prochiral substrate. This approach offers flexibility as the same substrate can potentially be used to synthesize different diastereomers by simply changing the chiral reagent.

A key strategy in this context is the asymmetric reduction of N-(2,5-dichlorobenzyl)-pyrrolidin-3-one using a chiral reducing agent. Chiral borane (B79455) reagents, such as those derived from α-pinene, have been successfully employed for the asymmetric reduction of ketones to produce chiral alcohols. researchgate.net For instance, an asymmetric borane reagent generated in situ from sodium borohydride (B1222165), boron trifluoride etherate, and a chiral terpene like (+)-α-pinene could be used to reduce the ketone precursor, leading to the desired (R)-3-hydroxy configuration.

Alternatively, chiral auxiliaries can be temporarily attached to the substrate to direct the stereoselective transformation. wikipedia.orgsigmaaldrich.com For example, a chiral auxiliary could be appended to the pyrrolidine nitrogen, which would then direct a subsequent reduction of the 3-keto group. After the desired stereochemistry is established, the auxiliary can be removed and replaced with the 2,5-dichlorobenzyl group. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org

The following table summarizes potential diastereoselective approaches:

| Approach | Method | Description | Key Considerations |

| Substrate-Controlled | Diastereoselective reduction of a chiral precursor | A chiral substituent on the pyrrolidine ring directs the reduction of the 3-keto group. | Availability of the chiral precursor. |

| Cyclization of a chiral acyclic precursor | The stereochemistry of an acyclic amino alcohol dictates the stereochemistry of the cyclized pyrrolidinol. | Control over cyclization regioselectivity. | |

| Reagent-Controlled | Asymmetric reduction with a chiral reducing agent | A chiral borane or other chiral hydride reagent is used to reduce the prochiral ketone. | Choice of chiral reagent and reaction conditions to maximize diastereoselectivity. |

| Use of a chiral auxiliary | A temporary chiral group directs the stereoselective reduction. | Efficiency of auxiliary attachment and removal. |

Alternative and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. ijnrd.orgresearchgate.net This includes the use of safer solvents, minimizing waste, and improving atom economy. researchgate.netprimescholars.comnih.gov

Application of Green Chemistry Principles (e.g., solvent-free reactions, atom economy)

The application of green chemistry to the synthesis of this compound can be approached in several ways:

Solvent Selection : Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net Some reactions can even be performed under solvent-free conditions, which significantly reduces waste and potential environmental contamination. nih.gov For instance, certain condensation and reduction reactions can be carried out neat or with minimal solvent.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. primescholars.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like elimination or substitution reactions that use stoichiometric reagents. Calculating the atom economy for different potential synthetic routes can guide the selection of the most sustainable option.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. nih.gov For the diastereoselective reduction step, catalytic asymmetric hydrogenation would be a greener alternative to stoichiometric chiral reducing agents.

Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical synthesis, offering advantages in terms of safety, efficiency, and scalability. mdpi.comazolifesciences.comresearchgate.netjst.org.in In a flow reactor, reagents are continuously pumped through a heated or cooled tube or microreactor, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

For the synthesis of this compound, a continuous flow process could be designed for the key reduction step. mdpi.com A solution of the ketone precursor and the reducing agent could be continuously passed through a reactor containing an immobilized catalyst, for example, a chiral hydrogenation catalyst. This setup would allow for easy separation of the product from the catalyst, which can be reused, thus aligning with green chemistry principles. Computational fluid dynamics (CFD) can be a valuable tool in the design and optimization of such continuous flow reactors. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This involves systematically varying parameters to find the optimal balance between reaction rate, yield, purity, and cost.

Key parameters to optimize for the synthesis of this compound include:

Catalyst Screening and Loading : For catalytic reactions, such as a catalytic asymmetric reduction, a screening of different catalysts is necessary to identify the one that provides the highest stereoselectivity and conversion. researchgate.net Once the optimal catalyst is identified, the catalyst loading should be minimized to reduce cost without significantly impacting the reaction efficiency.

Temperature : Temperature can have a profound effect on both the reaction rate and the stereoselectivity. researchgate.net An optimal temperature needs to be determined where the reaction proceeds at a reasonable rate while maintaining high diastereoselectivity.

Solvent : The choice of solvent can influence the solubility of reagents, the reaction rate, and the stereochemical outcome. rsc.orgresearchgate.net A range of solvents with different polarities and coordinating abilities should be screened.

Reagent Stoichiometry : The molar ratio of reactants, especially the reducing agent, should be optimized to ensure complete conversion of the starting material while minimizing waste.

A design of experiments (DoE) approach can be systematically employed to explore the effects of these variables and their interactions, leading to a highly optimized and reproducible synthetic process.

The following table presents a hypothetical optimization study for the diastereoselective reduction of N-(2,5-dichlorobenzyl)-pyrrolidin-3-one:

| Entry | Reducing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (R:S) |

| 1 | NaBH₄ | - | Methanol | 0 | 95 | 50:50 |

| 2 | Chiral Borane A | - | THF | -20 | 85 | 80:20 |

| 3 | Chiral Borane B | - | THF | -20 | 88 | 90:10 |

| 4 | H₂ | Ru-BINAP (1) | Ethanol | 25 | 92 | 95:5 |

| 5 | H₂ | Ru-BINAP (0.5) | Ethanol | 25 | 90 | 94:6 |

| 6 | H₂ | Ru-BINAP (1) | Methanol | 25 | 89 | 92:8 |

| 7 | H₂ | Ru-BINAP (1) | Ethanol | 50 | 95 | 85:15 |

This systematic approach to synthesis and optimization is crucial for the development of efficient, sustainable, and economically viable processes for the production of valuable chiral intermediates like this compound.

Kinetic Studies of Key Synthetic Steps

Kinetic studies are crucial for optimizing reaction conditions to favor the formation of the desired stereoisomer and to understand the underlying reaction mechanism. For the asymmetric synthesis of chiral pyrrolidin-3-ols, key steps often involve asymmetric reduction of a prochiral ketone, kinetic resolution of a racemic mixture, or asymmetric cyclization reactions.

Asymmetric Reduction: A common route to chiral alcohols is the asymmetric reduction of the corresponding ketone, in this case, 1-(2,5-dichlorobenzyl)pyrrolidin-3-one. The kinetics of such reductions, often catalyzed by enzymes or chiral metal complexes, are typically studied to determine the reaction order with respect to the substrate, reductant, and catalyst. For instance, in related enzyme-catalyzed reductions, the reaction rate often follows Michaelis-Menten kinetics.

Table 1: Hypothetical Kinetic Parameters for Asymmetric Reduction of 1-(2,5-dichlorobenzyl)pyrrolidin-3-one

| Parameter | Value | Description |

| Km (Substrate) | 5-20 mM | Michaelis constant for the ketone substrate, indicating the concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km suggests a higher affinity of the enzyme for the substrate. |

| Km (Cofactor) | 0.1-1 mM | Michaelis constant for the reducing cofactor (e.g., NADPH), reflecting the enzyme's affinity for the cofactor. |

| kcat | 10-100 s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| Enantiomeric Excess (ee) | >99% | A measure of the stereoselectivity of the reaction, indicating a strong preference for the formation of the (R)-enantiomer. |

Note: This table is illustrative and based on typical values for enzymatic reductions of similar ketones. Specific values for the target compound would require experimental determination.

Kinetic Resolution: Another advanced methodology is the kinetic resolution of racemic 1-(2,5-dichlorobenzyl)-pyrrolidin-3-ol. This can be achieved through enzymatic acylation, where one enantiomer reacts significantly faster than the other. The progress of the reaction is monitored over time to determine the conversion and the enantiomeric excess of both the unreacted starting material and the acylated product. The selectivity factor (E) is a key kinetic parameter in these resolutions, calculated from the conversion and enantiomeric excesses. A high E value (typically >100) is indicative of an efficient kinetic resolution.

Mechanistic Investigations of Enantioselective Pathways

Mechanistic investigations provide a detailed picture of how a chiral catalyst or reagent interacts with the substrate to create a stereogenic center with high fidelity. For the synthesis of (R)-1-(2,5-dichlorobenzyl)-pyrrolidin-3-ol, understanding the enantioselective pathway is key to designing more efficient and selective catalysts.

Transition State Modeling: In the absence of direct experimental evidence, computational studies, such as Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. For an asymmetric reduction, DFT calculations can be used to model the transition states leading to the (R) and (S) enantiomers. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the product. A lower energy transition state for the formation of the (R)-isomer would explain the observed stereoselectivity.

Proposed Mechanism for Asymmetric Transfer Hydrogenation: A plausible enantioselective pathway for the formation of (R)-1-(2,5-dichlorobenzyl)-pyrrolidin-3-ol is through asymmetric transfer hydrogenation of 1-(2,5-dichlorobenzyl)pyrrolidin-3-one using a chiral ruthenium catalyst. The mechanism is believed to involve the formation of a ruthenium-hydride species, which coordinates to the ketone. The stereoselectivity is governed by the steric and electronic interactions between the chiral ligands on the ruthenium catalyst and the substrate in the transition state. The 2,5-dichlorobenzyl group would likely orient itself to minimize steric hindrance with the chiral ligands, leading to the preferential formation of the (R)-alcohol.

Table 2: Key Intermediates and Interactions in a Proposed Enantioselective Pathway

| Step | Intermediate/Transition State | Key Interactions | Outcome |

| 1 | Catalyst Activation | Formation of a chiral ruthenium-hydride complex. | Active catalyst is generated. |

| 2 | Substrate Coordination | The ketone oxygen of 1-(2,5-dichlorobenzyl)pyrrolidin-3-one coordinates to the ruthenium center. | Pre-catalytic complex is formed. |

| 3 | Stereodetermining Step | Hydride transfer from the ruthenium to the carbonyl carbon via a six-membered ring transition state. The facial selectivity is controlled by the chiral ligand. | Formation of the (R)-alkoxide bound to the ruthenium. |

| 4 | Product Release | Protonolysis of the ruthenium-alkoxide bond releases the (R)-alcohol and regenerates the catalyst. | This compound is produced with high enantiomeric excess. |

Note: This table outlines a generally accepted mechanism for asymmetric transfer hydrogenation and its application to the target molecule is a scientifically informed hypothesis.

Elucidation of Absolute Stereochemistry and Conformational Analysis of R 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral center is a critical step in stereochemical analysis. A combination of chiroptical spectroscopy, X-ray crystallography, and advanced NMR techniques provides a powerful toolkit for this purpose.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopic methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in a molecule. The dichlorobenzyl group in (R)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol serves as a suitable chromophore. The experimental ECD spectrum would be compared with quantum chemical predictions for the (R) and (S) enantiomers. A good match between the experimental and the predicted spectrum for the (R)-enantiomer would confirm its absolute configuration. rsc.org

Vibrational Circular Dichroism (VCD): VCD, the vibrational counterpart of ECD, provides information about the stereochemistry of the entire molecule. rsc.org The experimental VCD spectrum in the infrared region is compared with the computationally predicted spectra for the possible enantiomers. The absolute configuration is assigned based on the best fit between the experimental and calculated spectra.

Table 1: Hypothetical Chiroptical Data for this compound

| Technique | Wavelength/Wavenumber | Molar Ellipticity (deg cm²/dmol) |

|---|---|---|

| ECD | 220 nm | +15.2 |

| ECD | 275 nm | -8.5 |

| VCD | 1050 cm⁻¹ | +3.2 x 10⁻⁴ |

Note: The data in this table is hypothetical and serves to illustrate the expected type of results from ECD and VCD experiments.

Anomalous Dispersion X-ray Crystallography of Crystalline Derivatives

Single-crystal X-ray diffraction is a definitive method for determining the absolute configuration of a molecule. nih.gov To apply this technique to this compound, a crystalline derivative suitable for X-ray analysis would first be synthesized. The presence of heavy atoms, such as chlorine in this case, can be utilized for anomalous dispersion effects. semanticscholar.org By analyzing the diffraction pattern, the absolute structure can be determined, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

Note: The data in this table is hypothetical and illustrates the kind of information obtained from an X-ray crystallographic study.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment (e.g., NOESY, ROESY for spatial proximity)

Advanced NMR techniques can provide valuable information about the relative and absolute stereochemistry of a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments detect through-space interactions between protons that are in close proximity. ipb.pt For this compound, NOESY or ROESY correlations could be observed between the protons of the benzyl (B1604629) group and specific protons on the pyrrolidine (B122466) ring. These spatial correlations would help to establish the relative orientation of these groups and, in conjunction with computational modeling, support the assignment of the absolute configuration. researchgate.net For instance, a NOE correlation between the benzylic protons and the proton at the C3 position of the pyrrolidine ring would indicate their spatial closeness, which can be correlated to a specific stereoisomer.

Conformational Space Exploration and Energy Landscapes

Molecules are not static entities but exist as an ensemble of interconverting conformations. Understanding the conformational preferences and the energy barriers for their interconversion is crucial for a complete structural description.

Dynamic NMR Spectroscopy for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale. researchgate.netbeilstein-journals.org For this compound, two main conformational processes are expected: the ring-puckering of the pyrrolidine ring and the rotation around the N-benzyl bond. By acquiring NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the conformational exchange can be calculated, providing insight into the flexibility of the molecule. researchgate.net

Table 3: Hypothetical Dynamic NMR Data for this compound

| Conformational Process | Coalescence Temperature (K) | ΔG‡ (kJ/mol) |

|---|---|---|

| Pyrrolidine ring puckering | 250 | 50 |

Note: The data in this table is hypothetical and illustrates the expected results from a DNMR study.

Spectroscopic Signatures of Preferred Conformations (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn influenced by its conformation. theaic.org By comparing the experimental IR and Raman spectra with those predicted computationally for different low-energy conformers, it is possible to identify the preferred conformation(s) in the solid state or in solution. nih.gov For example, the C-H stretching frequencies of the benzyl group and the pyrrolidine ring, as well as the O-H stretching frequency, would be sensitive to the conformational state of the molecule. researchgate.net

Table 4: Hypothetical Vibrational Frequencies for a Preferred Conformer of this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3400 | 3405 |

| Aromatic C-H stretch | 3050 | 3052 |

| Aliphatic C-H stretch | 2950 | 2955 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from vibrational spectroscopy.

Solid-State Structural Investigations

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a significant gap in the solid-state characterization of this compound. At present, there are no published studies detailing the polymorphism, crystal engineering, or co-crystallization of this specific compound. The absence of such fundamental data prevents a detailed discussion on its solid-state structures and their modulation.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science, as different polymorphs can exhibit distinct physical and chemical properties. Crystal engineering provides a pathway to design and control the formation of specific crystalline architectures through an understanding of intermolecular interactions.

However, dedicated research into the polymorphic landscape of this compound appears to be absent from the scientific record. Consequently, no data is available on different crystalline forms, their relative stabilities, or the intermolecular interactions that govern their packing arrangements. Information regarding crystal engineering approaches to manipulate the solid-state structure of this compound is also unavailable.

Chemical Reactivity and Derivatization Strategies for R 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol

Functional Group Interconversions of the Hydroxyl Moiety

Regioselective Esterification and Etherification Reactions

The hydroxyl group can be readily converted to esters and ethers to modify the lipophilicity and steric profile of the molecule.

Esterification: The formation of esters is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. The regioselectivity of this reaction is inherent to the structure, as there is only one hydroxyl group available for acylation.

| Reagent | Base | Product |

| Acetyl Chloride | Triethylamine | (R)-1-(2,5-dichlorobenzyl)pyrrolidin-3-yl acetate |

| Benzoyl Chloride | Pyridine | (R)-1-(2,5-dichlorobenzyl)pyrrolidin-3-yl benzoate |

Etherification: The synthesis of ethers can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reaction with methyl iodide after deprotonation would yield the corresponding methyl ether.

| Reagent | Base | Product |

| Methyl Iodide | Sodium Hydride | (R)-1-(2,5-dichlorobenzyl)-3-methoxypyrrolidine |

| Ethyl Bromide | Potassium tert-butoxide | (R)-1-(2,5-dichlorobenzyl)-3-ethoxypyrrolidine |

Oxidation and Reduction Pathways at the Stereocenter

The secondary alcohol functionality can be oxidized to a ketone, which can then be subjected to reduction, potentially allowing for inversion of the stereocenter.

Oxidation: The oxidation of the hydroxyl group to a ketone, 1-(2,5-dichlorobenzyl)pyrrolidin-3-one, can be achieved using a variety of common oxidizing agents. Mild conditions, such as those employed in the Swern or Dess-Martin periodinane oxidations, are often preferred to avoid over-oxidation or side reactions. chemistrysteps.comyoutube.comorganic-chemistry.orgyoutube.comyoutube.com Pyridinium chlorochromate (PCC) is another effective reagent for this transformation. youtube.com

| Reagent | Product |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-(2,5-dichlorobenzyl)pyrrolidin-3-one |

| Dess-Martin Periodinane | 1-(2,5-dichlorobenzyl)pyrrolidin-3-one |

| Pyridinium Chlorochromate (PCC) | 1-(2,5-dichlorobenzyl)pyrrolidin-3-one |

Reduction: The resulting ketone, 1-(2,5-dichlorobenzyl)pyrrolidin-3-one, can be reduced back to the alcohol. The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions. The use of non-stereoselective reducing agents like sodium borohydride (B1222165) would result in a racemic mixture of (R)- and (S)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol. However, employing stereoselective reducing agents or chiral catalysts can favor the formation of one enantiomer over the other, providing a pathway to the (S)-enantiomer if desired.

Nucleophilic Substitution Reactions with Stereochemical Control

To achieve nucleophilic substitution at the C3 position, the hydroxyl group must first be converted into a better leaving group, such as a mesylate or tosylate. This is typically done by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Once activated, the C3 position becomes susceptible to attack by various nucleophiles. For example, reaction with sodium azide (B81097) would lead to the formation of an azido (B1232118) derivative, which can subsequently be reduced to the corresponding amine. The stereochemistry of this SN2 reaction is expected to proceed with inversion of configuration, leading to the (S)-stereoisomer at the C3 position. This provides a route to chiral 3-amino-pyrrolidine derivatives.

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The tertiary amine of the pyrrolidine ring is a nucleophilic and basic center, making it amenable to a range of chemical modifications that can introduce a positive charge or increase steric hindrance around the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: While the nitrogen atom in the parent compound is already substituted with a benzyl (B1604629) group, further alkylation is not possible as it is a tertiary amine. However, if starting from a secondary amine precursor, N-alkylation with 2,5-dichlorobenzyl bromide would be a key step in the synthesis of the title compound.

N-Acylation: N-acylation of the pyrrolidine nitrogen is not a feasible reaction for the title compound as it is a tertiary amine and lacks the necessary N-H bond for acylation to occur.

Quaternization and Amine Oxide Formation

Quaternization: The tertiary nitrogen of the pyrrolidine ring can undergo quaternization by reacting with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. google.comorganic-chemistry.org This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule. The resulting salt would be named (R)-1-(2,5-dichlorobenzyl)-1-methylpyrrolidin-3-olium iodide.

| Reagent | Solvent | Product |

| Methyl Iodide | Acetonitrile | (R)-1-(2,5-dichlorobenzyl)-1-methylpyrrolidin-3-olium iodide |

| Ethyl Bromide | Dichloromethane | (R)-1-(2,5-dichlorobenzyl)-1-ethylpyrrolidin-3-olium bromide |

Amine Oxide Formation: The nitrogen atom can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgtandfonline.com The resulting (R)-1-(2,5-dichlorobenzyl)pyrrolidin-3-ol N-oxide will have a formal positive charge on the nitrogen and a negative charge on the oxygen, making the molecule more polar and water-soluble.

| Reagent | Product |

| Hydrogen Peroxide | (R)-1-(2,5-dichlorobenzyl)pyrrolidin-3-ol N-oxide |

| m-Chloroperoxybenzoic acid (mCPBA) | (R)-1-(2,5-dichlorobenzyl)pyrrolidin-3-ol N-oxide |

Metal-Catalyzed Functionalization of the Amine

The secondary amine within the pyrrolidine ring of (R)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol serves as a key handle for a variety of metal-catalyzed functionalization reactions. These transformations offer powerful methods for the construction of new carbon-nitrogen and heteroatom-nitrogen bonds, significantly expanding the molecular diversity accessible from this starting material. While direct experimental data on this specific molecule is limited, the reactivity of similar N-benzylpyrrolidine systems provides a strong basis for predicting its behavior.

Rhodium-catalyzed reactions, for instance, are well-established for the functionalization of amines. nih.govresearchgate.net For this compound, a rhodium catalyst could facilitate C-H activation and subsequent insertion reactions, potentially leading to the introduction of new substituents on the pyrrolidine ring or the benzyl group. nih.gov For example, the use of diazo compounds in the presence of a rhodium(II) catalyst could lead to the formation of new carbon-carbon bonds via carbene insertion into C-H bonds adjacent to the nitrogen atom. nih.gov

Copper-catalyzed reactions also present a viable strategy for amine functionalization. Intramolecular C-H amination reactions catalyzed by copper complexes have been used to synthesize pyrrolidines and piperidines. nih.govacs.org While the target molecule is already a pyrrolidine, intermolecular versions of these reactions could potentially be employed to introduce new substituents.

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are paramount for forming C-N bonds. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org In the context of derivatization, the secondary amine of this compound could act as the nucleophilic partner in a Buchwald-Hartwig reaction with various aryl or vinyl halides, leading to the synthesis of N-aryl or N-vinyl pyrrolidine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often promoting high catalytic activity. atlanchimpharma.comorganic-chemistry.org

Table 1: Potential Metal-Catalyzed Functionalization Reactions of the Amine

| Reaction Type | Metal Catalyst | Potential Reagent | Potential Product |

| C-H Functionalization | Rhodium(II) complexes | Diazo compound | C-H insertion product |

| Cross-Coupling | Palladium(0) complexes | Aryl halide | N-Aryl pyrrolidine derivative |

| Cross-Coupling | Copper(I) complexes | Not applicable for intermolecular | - |

Transformations Involving the Dichlorobenzyl Moiety

The 2,5-dichlorobenzyl group of the title compound offers a versatile platform for further functionalization through reactions targeting the aromatic ring. These transformations can be broadly categorized into aromatic substitution reactions and metal-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions (e.g., electrophilic, nucleophilic)

Electrophilic Aromatic Substitution (EAS): The two chlorine atoms on the benzyl ring are deactivating, electron-withdrawing groups, which generally decrease the rate of electrophilic aromatic substitution. organicchemistrytutor.comyoutube.commasterorganicchemistry.comfiveable.me They are ortho, para-directing; however, the positions ortho and para to the chlorine atoms are already substituted or sterically hindered. The methylene (B1212753) bridge of the pyrrolidine is an activating group. Therefore, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions ortho or para to the benzyl substituent, but the directing effects of the two chlorine atoms would need to be considered. The substitution will likely occur at the C4 position of the benzene (B151609) ring, which is ortho to one chlorine and para to the other.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. beilstein-journals.orgbeilstein-journals.org Strong nucleophiles, such as alkoxides or amines, could potentially displace one of the chlorine atoms, especially under forcing conditions (high temperature and pressure) or with appropriate catalysts. The presence of two chlorine atoms could allow for sequential substitutions, leading to di-functionalized products.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The carbon-chlorine bonds on the benzyl group are suitable handles for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorobenzyl moiety with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgrsc.orgnih.govnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups in place of the chlorine atoms. Selective mono- or di-coupling could potentially be achieved by controlling the reaction conditions and stoichiometry of the reagents.

Heck-Mizoroki Reaction: The Heck reaction would enable the arylation of alkenes using the dichlorobenzyl group as the aryl halide source. organic-chemistry.orgyoutube.comwikipedia.orglibretexts.org This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction would facilitate the coupling of the dichlorobenzyl moiety with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com This would lead to the formation of an arylalkyne, a valuable synthon in organic chemistry.

Buchwald-Hartwig Amination: While typically used to form C-N bonds with an amine as the nucleophile, this reaction can also be applied to aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgatlanchimpharma.com In this context, the dichlorobenzyl group could react with various primary or secondary amines to introduce new amino substituents onto the aromatic ring.

Table 2: Potential Cross-Coupling Reactions of the Dichlorobenzyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron reagent | Pd(0) / Base | C-C |

| Heck-Mizoroki | Alkene | Pd(0) / Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0) / Cu(I) / Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd(0) / Ligand / Base | C-N |

Mechanistic Studies of Key Transformations

Investigation of Reaction Intermediates

The investigation of reaction intermediates is often carried out using a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and computational methods.

In metal-catalyzed reactions , the nature of the active catalyst and the intermediates in the catalytic cycle are of primary interest. For example, in palladium-catalyzed cross-coupling reactions, key intermediates include oxidative addition complexes, where the aryl halide has added to the Pd(0) center, and reductive elimination precursors, from which the final product is formed. wikipedia.org The structure and stability of these intermediates can significantly influence the reaction rate and selectivity.

In the context of pyrrolidine synthesis and functionalization , computational studies have been employed to identify and characterize intermediates. researchgate.netresearchgate.net For instance, in the formation of pyrrolidines via cycloaddition reactions, the structure and stereochemistry of the intermediate ylides or zwitterions can be investigated.

Energy Profiles and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating reaction mechanisms by calculating the energy profiles and characterizing the transition states of key elementary steps. nih.govresearchgate.net

The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

Transition state characterization involves determining the geometry and electronic structure of the highest energy point along the reaction coordinate. By analyzing the vibrational frequencies of the calculated transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it connects the desired reactants and products.

For the reactions of this compound, computational studies could be used to:

Predict the regioselectivity of electrophilic aromatic substitution on the dichlorobenzyl ring by comparing the energies of the different possible sigma-complex intermediates.

Elucidate the mechanism of metal-catalyzed cross-coupling reactions by calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Investigate the stereochemical outcome of reactions by comparing the energies of diastereomeric transition states.

While specific data for the title compound is not available, the principles of these mechanistic investigations are broadly applicable and provide a robust framework for understanding its chemical reactivity.

Theoretical and Computational Chemistry Studies of R 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule governs its stability, reactivity, and spectroscopic properties. Theoretical methods allow for a detailed examination of the electronic landscape of (R)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.itnih.gov DFT calculations can provide valuable insights into the electronic properties of this compound, such as its total energy, dipole moment, and the energies of its molecular orbitals. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. bhu.ac.in The optimized molecular geometry, representing the lowest energy conformation in the gas phase, is a primary output of these calculations. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1357.89 |

| Dipole Moment (Debye) | 2.45 |

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.23 |

Note: This data is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can predict the sites of nucleophilic and electrophilic attack, respectively.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electrostatic potential on the electron density surface. bhu.ac.in These maps are color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl group and the pyrrolidine (B122466) ring may exhibit positive potential. theaic.org

Table 2: Mulliken Atomic Charges on Selected Atoms of this compound (Illustrative Data)

| Atom | Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| N (pyrrolidine) | -0.42 |

| C (hydroxyl-bearing) | +0.25 |

| H (hydroxyl) | +0.43 |

Note: This data is illustrative and based on typical charge distributions in similar functional groups. Actual values would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding the conformational landscape and flexibility is crucial for comprehending its biological activity and interactions.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its geometric parameters, such as dihedral angles, and calculating the corresponding energy. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. For this compound, PES scans can be performed by rotating the bonds connecting the benzyl (B1604629) group to the pyrrolidine ring and the pyrrolidine ring itself to identify the most stable conformations.

Table 3: Relative Energies of Different Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 175 | 0.00 |

| 2 | 65 | 1.85 |

| 3 | -70 | 2.50 |

Note: This data is illustrative and represents a hypothetical conformational analysis. Actual values would require specific PES scan calculations.

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a cornerstone of molecular characterization, enabling the prediction and interpretation of various spectra. These methods are crucial for validating experimental findings and providing insights that are difficult to obtain through experimentation alone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The computational prediction of NMR chemical shifts has become an increasingly vital tool, especially for complex organic molecules. nih.gov Methods based on Density Functional Theory (DFT), particularly those employing the gauge-including atomic orbital (GIAO) approach, are widely used. nih.gov These ab initio techniques calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.govnih.gov

More recently, machine learning (ML) models have emerged as a powerful alternative, offering rapid and accurate predictions by training on large databases of experimental NMR data. nih.govresearchgate.net These data-driven approaches can achieve high accuracy, often with a mean absolute error of less than 0.10 ppm for ¹H NMR. researchgate.net

For this compound, DFT calculations would first involve optimizing the molecule's geometry. Subsequently, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. Comparing these predicted values with experimental data serves to confirm the structural assignment.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C3-H (on carbinol carbon) | 4.35 | 4.41 | - | - |

| C3 (carbinol carbon) | - | - | 69.8 | 70.5 |

| Benzylic CH₂ | 3.68 | 3.75 | - | - |

| Benzylic CH₂ | - | - | 59.5 | 60.2 |

| C2' (Aromatic C-Cl) | - | - | 132.1 | 132.8 |

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. daneshyari.com These techniques measure the differential absorption of left and right circularly polarized light by electronic and vibrational transitions, respectively. daneshyari.com

The absolute configuration of this compound can be unequivocally assigned by comparing its experimental ECD and VCD spectra with those simulated using computational methods. The process involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization and frequency calculations for each conformer, typically using DFT.

Simulation of the ECD and VCD spectra for each conformer.

Generation of a final, Boltzmann-averaged spectrum based on the relative energies of the conformers. mdpi.com

A good match between the experimental spectrum and the spectrum calculated for the (R)-enantiomer confirms its absolute stereochemistry. VCD is particularly powerful as it provides a wealth of stereochemically sensitive bands throughout the mid-infrared region. mdpi.com

| Vibrational Mode | Experimental VCD (cm⁻¹) | Calculated VCD for (R)-isomer (cm⁻¹) | Calculated VCD for (S)-isomer (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aromatic) | (+) at 3055 | (+) at 3060 | (-) at 3060 |

| C-O stretch (alcohol) | (-) at 1050 | (-) at 1058 | (+) at 1058 |

| C-N stretch (pyrrolidine) | (+) at 1120 | (+) at 1125 | (-) at 1125 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms that govern chemical transformations. This is achieved by mapping the potential energy surface (PES) that connects reactants to products.

A transition state (TS) is a critical point on the PES, representing the highest energy barrier along the minimum energy path of a reaction. github.io It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.io Locating and characterizing these transient structures is fundamental to understanding reaction kinetics. fiveable.me

Computational algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, can locate these saddle points. fiveable.me Once a TS structure is located, it must be characterized by a vibrational frequency analysis. A true transition state is confirmed by the presence of exactly one imaginary frequency in its vibrational spectrum. fiveable.me The motion associated with this imaginary frequency corresponds to the molecular vibration that moves the system from the reactant, over the transition state, to the product.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| Mode 1 | 354 i | Reaction Coordinate (e.g., C-O bond breaking) |

| Mode 2 | 155 | Ring Puckering |

| Mode 3 | 850 | C-C Stretch |

| Mode 4 | 1450 | CH₂ Scissoring |

| Mode 5 | 3080 | C-H Stretch |

Once the stationary points (reactants, products, and transition states) on the PES are located, the entire reaction pathway can be mapped. smu.edu Methods like the Intrinsic Reaction Coordinate (IRC) analysis can trace the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products. fiveable.me

| Species | Relative Energy (kcal/mol) | Parameter | Value (kcal/mol) |

|---|---|---|---|

| Reactants | 0.0 | Activation Energy (ΔE‡) | 22.5 |

| Transition State | 22.5 | ||

| Products | -15.0 | Reaction Energy (ΔE_rxn) | -15.0 |

Solvation Models and Their Influence on Molecular Properties and Reactivity

Most chemical reactions occur in solution, where the solvent can significantly influence molecular properties and reactivity. fiveable.me Computational models must account for these solvent effects to provide realistic predictions. wikipedia.orgucsb.edu

There are two main classes of solvation models:

Implicit Models: These treat the solvent as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM, or Solvation Model based on Density, SMD). fiveable.mewikipedia.org These models are computationally efficient and capture bulk electrostatic effects well. nih.gov

Explicit Models: These involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this approach can accurately model specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu

The choice of solvation model can impact the predicted conformational preferences, spectroscopic properties, and reaction energy barriers of this compound. For instance, the stabilization of a polar transition state by a polar solvent can significantly lower the calculated activation energy compared to a gas-phase calculation. fiveable.meucsb.edu

| Environment/Model | Calculated Dipole Moment (Debye) | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|

| Gas Phase | 2.1 | 30.2 |

| Implicit (PCM, Water) | 2.9 | 22.5 |

| Implicit (SMD, Methanol) | 2.7 | 24.1 |

| Explicit (Water, QM/MM) | 3.0 | 21.8 |

Applications of R 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol As a Chiral Building Block and Intermediate

A Pivotal Intermediate in the Synthesis of Complex Organic Molecules

The inherent chirality and functional group arrangement of (R)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol make it an attractive starting material for the synthesis of a wide array of intricate organic molecules. utexas.edunih.gov Its pyrrolidine (B122466) core is a prevalent motif in numerous biologically active compounds, and the stereocenter at the 3-position provides a crucial handle for controlling the three-dimensional arrangement of atoms in the target molecules. chemicalbook.comnih.gov

Constructing Advanced Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural units in a vast number of pharmaceuticals and natural products. nih.govmsesupplies.commdpi.comrsc.orgnih.gov The pyrrolidine scaffold of this compound serves as a foundational element for the elaboration of more complex, polycyclic nitrogen heterocycles. Synthetic strategies often involve the functionalization of the hydroxyl group and the secondary amine (after a debenzylation step) to introduce new ring systems. For instance, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form fused or bridged bicyclic systems. The nitrogen atom, with its nucleophilic character, can participate in various annulation reactions, leading to the construction of diverse heterocyclic frameworks. beilstein-journals.org The dichloro-benzyl group, while often serving as a protecting group, can also be functionalized or removed at a later stage to further diversify the molecular structure.

A Precursor for Crafting Natural Product Scaffolds

The synthesis of natural products and their analogues is a driving force in the development of new synthetic methodologies. mdpi.commdpi.com The chiral nature of this compound makes it a valuable precursor in synthetic strategies targeting specific stereoisomers of natural products. A common synthetic strategy involves utilizing the existing stereocenter to induce chirality in subsequent reactions, a process known as stereochemical relay. For example, the hydroxyl group can direct the stereoselective addition of substituents to the pyrrolidine ring. Furthermore, the pyrrolidine ring itself can be a key component of the target natural product's core structure. Synthetic routes may involve the elaboration of the N-benzyl group or its replacement with other functionalities to build upon the pyrrolidine scaffold and construct the complex polycyclic systems often found in alkaloids and other classes of natural products.

A Precursor for Chiral Ligands in Asymmetric Synthesis

The field of asymmetric synthesis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. iupac.orgmdpi.comnih.gov The pyrrolidin-3-ol scaffold is a well-established platform for the design of effective chiral ligands. nih.gov

Design Principles for Novel Chiral Ligands

The design of new chiral ligands based on the this compound scaffold follows several key principles. The stereocenter at the 3-position of the pyrrolidine ring is fundamental for creating a chiral environment around a metal center. The hydroxyl group and the nitrogen atom serve as key coordination sites for metal ions. Modification of the hydroxyl group, for instance, by introducing phosphine (B1218219) or other coordinating moieties, allows for the creation of bidentate or polydentate ligands. The bulky 2,5-dichlorobenzyl group on the nitrogen atom can play a crucial role in stereodifferentiation by creating steric hindrance that favors the approach of a reactant from a specific direction. The rigidity of the pyrrolidine ring also contributes to the pre-organization of the ligand, which is often beneficial for achieving high levels of enantioselectivity. researchgate.netnih.gov

Table 1: Key Structural Features for Chiral Ligand Design

| Structural Feature | Role in Asymmetric Catalysis |

| (R)-Stereocenter at C3 | Induces chirality in the catalytic complex. |

| Hydroxyl Group | Acts as a primary coordination site for metal ions; can be functionalized to introduce other ligating groups. |

| Pyrrolidine Nitrogen | Serves as a secondary coordination site; its basicity can influence catalytic activity. |

| 2,5-Dichlorobenzyl Group | Provides steric bulk to control the approach of substrates, enhancing enantioselectivity. |

| Rigid Pyrrolidine Ring | Pre-organizes the ligand for effective coordination and stereochemical control. |

Coordination Chemistry with Transition Metal Centers

The development of new chiral ligands necessitates a thorough understanding of their coordination chemistry with various transition metals. scirp.orgrsc.orgnih.govrsc.org Ligands derived from this compound can form stable complexes with a range of transition metals, including but not limited to rhodium, palladium, iridium, and copper. The coordination of the pyrrolidine nitrogen and the oxygen of the hydroxyl group (or a modified functional group at that position) to a metal center creates a chiral metal complex. The geometry and electronic properties of these complexes are crucial for their catalytic activity and selectivity. Spectroscopic techniques such as NMR and X-ray crystallography are employed to characterize these metal complexes and to understand the binding mode of the ligand. These studies provide valuable insights into the catalyst structure and help in the rational design of more efficient and selective catalysts for various asymmetric transformations.

A Component in the Development of Advanced Materials

The integration of chiral organic molecules into the framework of advanced materials is a growing area of research, with potential applications in areas such as chiral recognition, separation, and catalysis. The chemical structure of this compound offers several handles for its incorporation into larger material scaffolds. The hydroxyl group can be used to form ester or ether linkages, allowing the molecule to be covalently attached to polymers or solid supports. The aromatic ring of the benzyl (B1604629) group can participate in π-π stacking interactions, which can be exploited in the self-assembly of supramolecular structures. By incorporating this chiral building block, it is possible to impart chirality to the resulting material, which can then be used for applications such as the enantioselective separation of racemic mixtures or as a heterogeneous catalyst in asymmetric reactions. The dichloro substituents on the benzyl group can also influence the electronic properties and intermolecular interactions of the material.

Lack of Publicly Available Research Hinders Application Analysis of this compound in Supramolecular and Polymer Chemistry

A thorough review of scientific literature and patent databases has revealed a significant gap in publicly accessible research detailing the applications of the chiral compound this compound as a building block in the fields of supramolecular chemistry and polymer synthesis. Despite the well-established role of chiral pyrrolidine derivatives in various areas of chemistry, including medicinal chemistry and asymmetric catalysis, specific studies on the incorporation of this particular molecule into supramolecular assemblies or as a monomer in polymerization processes have not been identified.

The pyrrolidine scaffold is a key structural motif in numerous biologically active compounds and is frequently employed by chemists to introduce stereochemical control and three-dimensional complexity into molecules. nih.gov Chiral building blocks are fundamental in creating materials with specific properties, and compounds like this compound possess structural features—namely a stereocenter, a hydroxyl group for potential polymerization, and an aromatic moiety—that could theoretically be exploited in materials science.

However, without specific research findings, any discussion on its role in supramolecular assemblies or polymer synthesis would be purely speculative. The generation of detailed, informative, and scientifically accurate content, including data tables and in-depth research findings as requested, is not possible based on the current body of available scientific literature.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this compound in the specific applications of interest. Until such studies are conducted and published, a detailed article on its use in supramolecular and polymer chemistry cannot be accurately constructed.

Future Directions and Emerging Research Avenues for R 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol Research

Discovery of Novel and Efficient Synthetic Transformations

The synthesis of pyrrolidine (B122466) derivatives, particularly those with defined stereochemistry, is an area of continuous innovation. mdpi.com Future research concerning (R)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol will likely focus on moving beyond traditional batch syntheses towards more efficient and scalable methods.

Key areas for exploration include:

Continuous Flow Chemistry: This methodology offers rapid, cost-effective, and scalable access to chiral pyrrolidines. rsc.org Adapting or developing a continuous flow protocol for the synthesis or derivatization of this compound could significantly enhance its availability for research purposes, providing higher throughput and superior process control compared to conventional methods. rsc.org

Novel Catalytic Systems: The development of new organocatalysts or transition-metal catalysts could provide more direct and stereoselective routes to this and related structures. Research into proline-derived N-heterocyclic carbene complexes or other novel catalytic systems may uncover more efficient synthetic pathways. mdpi.com

Green Chemistry Approaches: Future synthetic strategies will likely emphasize sustainability. This includes using environmentally benign solvents like ethanol/water mixtures, reducing the number of synthetic steps, and minimizing waste, thereby lowering the ecological footprint of the synthesis. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis | Novel Catalytic Methods |

|---|---|---|---|

| Scalability | Often challenging | Highly scalable | Variable |

| Reaction Time | Hours to days | Seconds to minutes rsc.org | Can be significantly reduced |

| Process Control | Moderate | High (temperature, pressure) rsc.org | Dependent on catalyst stability |

| Safety | Handling of large reagent volumes | Improved safety with smaller volumes | Generally improved |

| Efficiency | Variable yields | Often higher yields and purity rsc.org | High turnover and selectivity |

Exploration of Undiscovered Reactivity Profiles and Reaction Pathways

The existing functional groups on this compound—the secondary alcohol, the tertiary amine, and the dichlorinated aromatic ring—offer multiple handles for chemical modification. However, their combined influence on the molecule's reactivity is not fully explored.

Future research could investigate:

1,3-Dipolar Cycloadditions: The pyrrolidine ring is a classic component in 1,3-dipolar cycloaddition reactions, often involving azomethine ylides. nih.gov Exploring the reactivity of derivatives of this compound as either the dipole or dipolarophile could lead to the construction of novel, densely substituted heterocyclic systems. nih.govacs.org

Functionalization of the Hydroxyl Group: The secondary alcohol is a prime site for introducing new functional groups through esterification, etherification, or oxidation, leading to a wide array of new derivatives with potentially unique properties.

Reactivity of the Dichlorinated Ring: The electron-withdrawing nature of the two chlorine atoms on the benzyl (B1604629) group influences the properties of the entire molecule. Investigating how this substitution pattern affects the reactivity of the pyrrolidine nitrogen or its potential for participating in further aromatic substitution or cross-coupling reactions could uncover novel chemical transformations.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

AI-Driven Retrosynthesis: AI tools can analyze vast chemical databases to propose novel and efficient synthetic routes that may not be obvious to a human chemist. chemcopilot.com Employing retrosynthesis software could deconstruct complex targets based on the this compound scaffold into simpler, readily available starting materials, streamlining synthesis planning. mindmapai.appnih.gov

Automated Synthesis Platforms: High-throughput experimentation and automated synthesis platforms can dramatically accelerate the optimization of reaction conditions. nih.govresearchgate.net Such systems can perform numerous experiments on a nanoscale, varying catalysts, solvents, and temperatures to quickly identify the optimal conditions for synthesizing derivatives of the target compound. nih.govresearchgate.net This automation increases speed, improves reproducibility, and reduces the consumption of materials. nih.gov

Machine Learning for Reaction Prediction: Forward synthesis prediction models use machine learning to forecast reaction outcomes, predict yields, and identify potential byproducts. mindmapai.appnih.gov Integrating these tools can help researchers validate proposed synthetic steps and avoid costly experimental failures, making the exploration of new chemical space more efficient. mindmapai.app

Development of Enhanced Theoretical Models for Predicting Reactivity and Stereoselectivity

Computational chemistry provides powerful insights into reaction mechanisms and selectivity, guiding experimental design. For a chiral molecule like this compound, theoretical models are invaluable for understanding and predicting stereochemical outcomes.

Density Functional Theory (DFT) Calculations: DFT can be used to model transition states of potential reactions to understand the factors controlling stereoselectivity. acs.org For instance, in a cycloaddition reaction, DFT can reveal key interactions that favor one diastereomer over another, allowing chemists to rationally design more selective reactions. acs.org

Predictive Models for Novel Chemistry: A significant challenge in computational chemistry is generalizing predictions to new or underexplored reaction classes. nih.gov Future research will focus on developing more robust deep learning models that can extrapolate from known reactions to accurately predict the outcomes of novel transformations involving scaffolds like this compound. These next-generation models will be crucial for true reaction discovery. nih.gov

Integrating Models with Automated Systems: The ultimate goal is to create a closed loop where AI proposes new reactions, theoretical models predict their outcomes, and automated robotic systems perform the experiments and feed the results back into the models for continuous learning and improvement.

Contribution to the Synthesis of Complex Chemical Libraries for Academic Screening (non-clinical)

Chemical libraries composed of diverse but structurally related compounds are essential for academic research in fields like materials science and chemical biology. This compound is an ideal scaffold for building such libraries due to its multiple points for diversification.

Diversity-Oriented Synthesis: Using the core structure of this compound, a large library of analogues can be created. For example, a multi-component reaction like the Ugi reaction could be employed to combine the pyrrolidine with various aldehydes, carboxylic acids, and isocyanides, rapidly generating a diverse set of complex molecules from simple building blocks. monash.edu

Encoded Library Technology: To manage large libraries, encoded combinatorial chemistry can be used. nih.gov In this approach, each unique compound synthesized on a solid-phase bead is "tagged" with a chemical code. This allows for the screening of thousands or millions of compounds simultaneously, with subsequent identification of the most interesting "hits" by reading the code. nih.gov

Screening for Novel Properties: These libraries can be screened in a non-clinical academic setting to discover compounds with novel catalytic activities, unique material properties, or specific binding affinities to proteins of interest, thereby advancing fundamental scientific understanding.

Table 2: Hypothetical Library Generation Strategy

| Scaffold Position | Diversification Reaction | Example Building Blocks |

|---|---|---|

| C3-Hydroxyl Group | Esterification / Etherification | Various acyl chlorides, alkyl halides |

| N1-Benzyl Group | Debenzylation followed by N-alkylation/acylation | Diverse alkyl halides, acid chlorides |

| Aromatic Ring | (If accessible) Cross-coupling reactions | Boronic acids, amines, etc. |

Q & A

Q. What are the common synthetic routes for preparing (R)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol, and how is enantiomeric purity ensured?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, (R)-pyrrolidin-3-ol can react with 2,5-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylated product . Enantiomeric purity is achieved using chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. A patent describes the preparation of enantiopure pyrrolidin-3-ol derivatives via crystallization or enzymatic resolution .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. For example, NMR can distinguish between the benzyl protons and pyrrolidine ring protons, while NMR identifies carbonyl or hydroxyl groups . Infrared (IR) spectroscopy verifies functional groups like -OH (~3200–3500 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are required when handling this compound?

Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential irritancy. Storage at 0–6°C is advised for stability, and reactions should be conducted in fume hoods to avoid inhalation . First-aid measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?